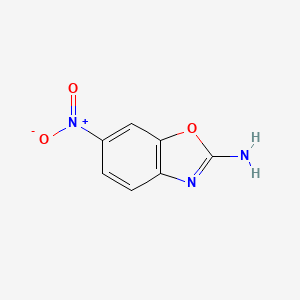

6-Nitro-1,3-benzoxazol-2-amine

Cat. No. B1601089

M. Wt: 179.13 g/mol

InChI Key: UHYVXILHAMUPRP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07576090B2

Procedure details

A solution of cyanogen bromide (3.50 g, 33 mmol; caution: highly toxic! Waste disposal: addition of excess NaOCl to a basic aqueous solution of cyanogen bromide) in tetrahydrofuran (3 mL) was added to a solution of 2-amino-5-nitrophenol (4.62 g, 30 mmol) in tetrahydrofuran (20 mL). After stirring for 1 day at r.t, a precipitate had formed which was dissolved by addition of water (5 mL). After stirring further 3 days at r.t., water (10 mL) was added and NaOH was added until the mixture turned basic. The tetrahydrofuran was removed in vacuo and the precipitate formed in the remaining aqueous phase was separated by filtration, washed with water and recrystallized from methanol (100 mL). Upon additional fractional crystallisation of the mother liquor, a total of 3.80 g (21.2 mmol, 71%) of 2-amino-6-nitrobenzoxazole was obtained as a brown solid. LC/ESI-MS: m/z=180 [M+H]+; m/z=178 [M]−H−; R=2.52 min.

Yield

71%

Identifiers

|

REACTION_CXSMILES

|

[N:1]#[C:2]Br.[O-]Cl.[Na+].[NH2:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][C:9]=1[OH:17].[OH-].[Na+]>O1CCCC1.O>[NH2:1][C:2]1[O:17][C:9]2[CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=[CH:13][C:8]=2[N:7]=1 |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#CBr

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]Cl.[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#CBr

|

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

4.62 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=C(C=C1)[N+](=O)[O-])O

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for 1 day at r.t

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a precipitate had formed which

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring further 3 days at r.t.

|

|

Duration

|

3 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The tetrahydrofuran was removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the precipitate formed in the remaining aqueous phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallized from methanol (100 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Upon additional fractional crystallisation of the mother liquor

|

Outcomes

Product

Details

Reaction Time |

1 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC=1OC2=C(N1)C=CC(=C2)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 21.2 mmol | |

| AMOUNT: MASS | 3.8 g | |

| YIELD: PERCENTYIELD | 71% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |